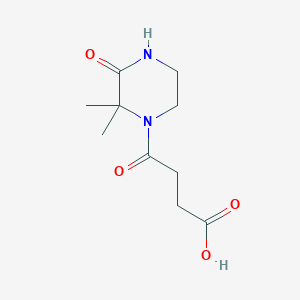
4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid” is a chemical compound with the CAS Number: 626223-70-9 . It has a molecular weight of 228.25 . The IUPAC name for this compound is 4-(2,2-dimethyl-3-oxo-1-piperazinyl)-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O4/c1-10(2)9(16)11-5-6-12(10)7(13)3-4-8(14)15/h3-6H2,1-2H3,(H,11,16)(H,14,15) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Polymer Synthesis and Applications
- Polyamides Containing Uracil and Adenine : Hattori and Kinoshita (1979) synthesized polyamides with uracil and adenine side groups using a process that involved piperazine. These polyamides demonstrated solubility in water and had molecular weights ranging from 1000 to 5000 (Hattori & Kinoshita, 1979).
- Optical Properties of Piperazine Derivatives : Ruan et al. (2011) synthesized a novel piperazine derivative and studied its microcrystal structure, which revealed unique optical properties due to its molecular structure (Ruan, Wang, Zhang & Zhang, 2011).
Medicinal Chemistry and Drug Development
- Differentiating Agents in Leukemic Cells : Gillet et al. (1997) reported on piperazine derivatives of butyric acid's effects on the differentiation and growth inhibition of human leukemic cells, highlighting their potential as antineoplastic agents (Gillet et al., 1997).
- Neuroprotective Treatment for Alzheimer's Disease : Lecanu et al. (2010) synthesized a compound with piperazine and investigated its neuroprotective potential for Alzheimer's treatment, showing promising results against Aβ42 toxicity in neuronal cell lines (Lecanu et al., 2010).
Biological Studies and Pharmacology
- Antibacterial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) explored the antibacterial and anthelmintic activity of a compound involving piperazine, finding moderate activity in these areas (Sanjeevarayappa, Iyengar, Kumar & Suchetan, 2015).
- Antioxidant Potential for Age-Related Diseases : Jin et al. (2010) synthesized N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues with antioxidant properties, showing potential for treating age-related diseases like Alzheimer's and cataracts (Jin, Randazzo, Zhang & Kador, 2010).
Chemical Synthesis and Characterization
- Crystal Structure and NMR Studies : Dega-Szafran et al. (2006) conducted X-ray, NMR, and DFT studies on a complex involving a piperazine derivative, providing insights into its molecular structure and interactions (Dega-Szafran, Katrusiak & Szafran, 2006).
- Coordination Polymers with Piperazine : Ganesan and Natarajan (2004) synthesized coordination polymers of pyromellitic acid with piperazine, revealing a three-dimensional structure with potential applications in material science (Ganesan & Natarajan, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,2-dimethyl-3-oxopiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)9(16)11-5-6-12(10)7(13)3-4-8(14)15/h3-6H2,1-2H3,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECARCQDMIODCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2673099.png)


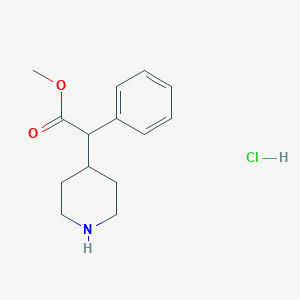
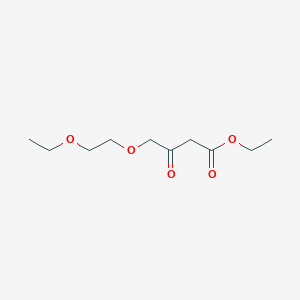
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2673104.png)
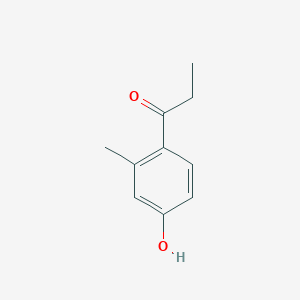
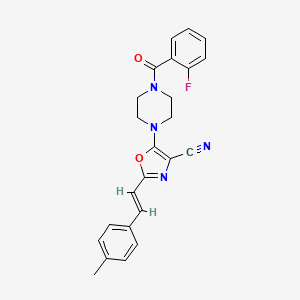

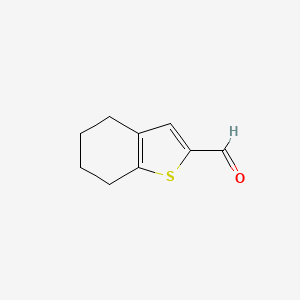
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2673114.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2673116.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2673120.png)